Bienvenue dans la boutique en ligne BenchChem!

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reference Standard Impurity Profiling Pharmaceutical Analysis

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2213398-76-4), formally designated as Ibrutinib Impurity 41, is a fully characterized pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 331.4 g/mol. It serves as a key reference standard in the analytical lifecycle of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, finding application in Abbreviated New Drug Application (ANDA) method development, method validation, and quality control (QC).

Molecular Formula C19H17N5O
Molecular Weight 331.4 g/mol
CAS No. 2213398-76-4
Cat. No. B14767969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS2213398-76-4
Molecular FormulaC19H17N5O
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N
InChIInChI=1S/C19H17N5O/c1-2-24-19-16(18(20)21-12-22-19)17(23-24)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H2,20,21,22)
InChIKeyIIEAWGRDVDNRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Critical Ibrutinib Impurity Standard for ANDA Procurement [1]


1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 2213398-76-4), formally designated as Ibrutinib Impurity 41, is a fully characterized pyrazolo[3,4-d]pyrimidine derivative with a molecular weight of 331.4 g/mol . It serves as a key reference standard in the analytical lifecycle of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, finding application in Abbreviated New Drug Application (ANDA) method development, method validation, and quality control (QC) [2]. Its primary role is not as a therapeutic agent but as a critical chemical benchmark for ensuring pharmaceutical equivalence.

Why Generic Ibrutinib Impurity Standards Cannot Substitute for 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]


Generic substitution of Ibrutinib impurity standards is not scientifically valid due to the stringent regulatory requirement for exact structural and quantitative impurity profiling [1]. This specific compound, Ibrutinib Impurity 41, is one of dozens of structurally distinct impurities generated during the synthesis of the API. Each impurity has a unique chromatographic retention time, spectral fingerprint, and response factor. Using a related analog, such as the 1-methyl variant (CAS 2213398-75-3) or a different Ibrutinib impurity, will result in inaccurate quantitation during HPLC or UPLC analysis, leading to method validation failure and rejection of an ANDA submission . The precise ethyl substitution at the 1-position of the pyrazolo[3,4-d]pyrimidine core differentiates it from other impurities, making it an indispensable, non-interchangeable standard for specific analytical methods.

Quantitative Differentiation Evidence for 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Structural Identity and Purity: A Direct Comparison with the 1-Methyl Analog

The target compound is structurally differentiated from its closest analog, Ibrutinib Impurity 28 (1-Methyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 2213398-75-3), by the presence of an ethyl group at the N1 position instead of a methyl group . This results in a molecular weight difference of +14.02 Da (331.4 vs. 317.35 g/mol) and a significantly different chromatographic retention profile, which is a critical parameter for method specificity . The target compound is supplied with a certified purity of ≥95%, a prerequisite for its use as a reference standard in quantitative analysis .

Reference Standard Impurity Profiling Pharmaceutical Analysis

Quantitative Kinase Inhibition: A Cross-Study Potency Comparison with Ibrutinib API

While designed as an impurity, the compound retains affinity for its biological target. A binding assay against Bruton's tyrosine kinase (BTK) reported an IC50 value of 1 nM [1]. This can be quantitatively compared to the parent drug, Ibrutinib, which has a well-established IC50 of 0.5 nM against BTK . The two-fold difference in potency highlights that the N-ethyl substitution at the 1-position results in a measurable but distinct reduction in kinase engagement compared to the therapeutically optimized molecule.

BTK Inhibition Kinase Assay Potency

Regulatory Authentication: Direct Quantitative Traceability Against Pharmacopeial Standards

The commercial standard is supplied with a detailed certificate of analysis providing quantitative traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) reference standards [1]. This is a mandatory requirement for the analytical methods cited in an ANDA. Unlike a research-grade chemical, this product is qualified for its specific intended use in a regulated environment, with a quantified, batch-specific purity and impurity profile that is directly linked to primary pharmacopeial standards [2].

Regulatory Compliance Pharmacopeia Method Validation

Core Application Scenarios for 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


ANDA Method Development and Validation (AMV) for Ibrutinib

This compound is used as a primary reference standard to develop, validate, and routinely execute a stability-indicating HPLC or UPLC method for quantifying Ibrutinib Impurity 41 in the finished drug product. Its certified purity and distinct retention time, differentiated from the 1-methyl analog, are essential for achieving the method specificity demanded by regulatory bodies [1].

Quality Control (QC) Release and Stability Testing

In a QC laboratory, this standard is used to create calibration curves and system suitability solutions for the batch release of Ibrutinib tablets or capsules. Its use ensures that the detected level of this specific process-related impurity is below the ICH-mandated reporting, identification, and qualification thresholds [2].

Forced Degradation and Impurity Fate Studies

The standard is spiked into Ibrutinib drug substance and subjected to stress conditions (heat, light, oxidation) to confirm that no other degradation products co-elute with this specific impurity. The 2-fold lower BTK potency of this impurity compared to the API is a key data point in distinguishing its peak from a potential degradant with similar activity [3].

Quote Request

Request a Quote for 1-Ethyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.